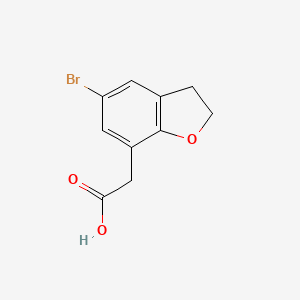

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acétique est un composé chimique appartenant à la classe des dérivés du benzofurane. Les composés benzofuraniques sont connus pour leurs diverses activités biologiques, notamment antitumorales, antibactériennes, antioxydantes et antivirales

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Une méthode courante implique l'utilisation du brome en présence d'un catalyseur pour obtenir une bromation sélective à la position souhaitée . L'étape suivante implique la réaction de l'intermédiaire bromé avec l'acide acétique en conditions acides ou basiques pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du processus . De plus, la purification du produit final est cruciale pour garantir sa pertinence pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acétique peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir l'atome de brome en un atome d'hydrogène, ce qui donne un produit débromé.

Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels, tels que des groupes hydroxyle, amino ou alkyle.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) en présence d'un catalyseur au palladium sont souvent utilisés.

Substitution : Les réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs tels que l'hydroxyde de sodium (NaOH) ou l'ammoniac (NH₃).

Principaux produits formés

Oxydation : Formation d'acide benzofurane-2-carboxylique.

Réduction : Formation d'acide 2,3-dihydro-1-benzofuran-7-ylacétique.

Substitution : Formation de divers dérivés benzofuraniques substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

L'acide 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acétique a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de dérivés benzofuraniques plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment antitumorales et antibactériennes.

Médecine : Exploré comme composé principal pour le développement de nouveaux agents thérapeutiques.

Industrie : Utilisé dans la production de produits chimiques et pharmaceutiques spécialisés.

Mécanisme d'action

Le mécanisme d'action de l'acide 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome de brome et le cycle benzofurane jouent un rôle crucial dans son activité biologique. Le composé peut inhiber certaines enzymes ou interagir avec des récepteurs cellulaires, ce qui conduit aux effets observés .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The structural motif of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid may contribute to its potential effectiveness against various cancer cell lines. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented in several studies. It may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. For example, research into related compounds has demonstrated their effectiveness in reducing inflammation in models of rheumatoid arthritis .

Neuroprotective Properties

There is emerging evidence suggesting that this compound may possess neuroprotective qualities. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Compounds with similar structures have been shown to protect neuronal cells from oxidative damage .

Pesticide Development

The unique structure of this compound positions it as a potential candidate for pesticide development. Its bioactive properties could be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact .

Plant Growth Regulation

Research indicates that certain benzofuran derivatives can act as plant growth regulators. These compounds can influence plant growth patterns and enhance resistance to environmental stressors, making them valuable in agricultural biotechnology .

Polymer Synthesis

The incorporation of this compound into polymer matrices may lead to the development of materials with enhanced mechanical properties and thermal stability. Its bromine content could also impart flame-retardant characteristics to polymers .

Nanomaterials

The compound's unique chemical structure may facilitate the synthesis of nanomaterials with specific functionalities. For instance, it could be used as a building block for creating nanocomposites with applications in electronics and energy storage systems .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Bromo-2,3-dihydrobenzofurane : Un composé étroitement apparenté avec des caractéristiques structurales similaires, mais dépourvu du groupement acide acétique.

2,3-Dihydro-5-bromobenzofurane : Un autre composé similaire avec des activités biologiques potentielles.

Unicité

L'acide 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acétique est unique en raison de la présence à la fois de l'atome de brome et du groupe acide acétique, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison renforce son potentiel en tant que composé polyvalent pour diverses applications .

Activité Biologique

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid is a compound belonging to the benzofuran family, recognized for its diverse biological activities. Its molecular formula is C10H9BrO3, and it has garnered interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article will delve into the biological activity of this compound, supported by relevant research findings and data.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1566403-84-6 |

| Molecular Formula | C10H9BrO3 |

| Molecular Weight | 257.1 g/mol |

| Purity | 95% |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various benzofuran derivatives demonstrated that halogen substituents, such as bromine, enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These findings suggest that the compound could serve as a potent agent in combating bacterial infections .

Anticancer Potential

In addition to its antimicrobial properties, preliminary studies have indicated potential anticancer effects. Benzofuran derivatives have been reported to inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action may involve the modulation of signaling pathways critical for tumor growth .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for microbial growth and tumor progression.

- Receptor Binding : It can bind to specific receptors, altering their activity and leading to therapeutic effects.

Case Studies

Several studies have explored the biological activities of benzofuran derivatives, including this compound:

- Antibacterial Study : A comparative study found that compounds with bromine substituents exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

- Antifungal Activity : Another investigation reported that this compound demonstrated significant antifungal activity against various strains of fungi, reinforcing its potential as a therapeutic agent .

Propriétés

Formule moléculaire |

C10H9BrO3 |

|---|---|

Poids moléculaire |

257.08 g/mol |

Nom IUPAC |

2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid |

InChI |

InChI=1S/C10H9BrO3/c11-8-3-6-1-2-14-10(6)7(4-8)5-9(12)13/h3-4H,1-2,5H2,(H,12,13) |

Clé InChI |

HHVVXSRNKZLKOH-UHFFFAOYSA-N |

SMILES canonique |

C1COC2=C1C=C(C=C2CC(=O)O)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.